3-(1,2-Dihydro-5H-tetrazol-5-ylidene)-8-(methylsulfanyl)quinolin-4(3H)-one
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Overview
Description
8-methylsulfanyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is a heterocyclic compound that features a quinoline core substituted with a methylsulfanyl group at the 8-position and a tetrazolyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methylsulfanyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one typically involves multi-step organic reactions. One common route starts with the preparation of the quinoline core, followed by the introduction of the methylsulfanyl and tetrazolyl groups through nucleophilic substitution and cyclization reactions, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methylsulfanyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-methylsulfanyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include inhibition or activation of specific proteins or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 8-methylsulfanyl-3-(1H-tetrazol-5-yl)-1H-quinolin-2-one
- 8-methylsulfanyl-3-(1H-tetrazol-5-yl)-1H-quinolin-6-one
- 8-methylsulfanyl-3-(1H-tetrazol-5-yl)-1H-quinolin-7-one
Uniqueness
8-methylsulfanyl-3-(1H-tetrazol-5-yl)-1H-quinolin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the tetrazolyl group and the presence of the methylsulfanyl group can affect its binding affinity to biological targets and its overall stability.
Properties
CAS No. |
61338-54-3 |
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Molecular Formula |
C11H9N5OS |
Molecular Weight |
259.29 g/mol |
IUPAC Name |
8-methylsulfanyl-3-(2H-tetrazol-5-yl)-1H-quinolin-4-one |
InChI |
InChI=1S/C11H9N5OS/c1-18-8-4-2-3-6-9(8)12-5-7(10(6)17)11-13-15-16-14-11/h2-5H,1H3,(H,12,17)(H,13,14,15,16) |
InChI Key |
FIBPRCMZMHPMCI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1NC=C(C2=O)C3=NNN=N3 |
Origin of Product |
United States |
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